molecular formula C13H19NO2 B2918939 (4-Benzyl-5-methylmorpholin-2-yl)methanol CAS No. 1536090-77-3

(4-Benzyl-5-methylmorpholin-2-yl)methanol

Cat. No.: B2918939
CAS No.: 1536090-77-3
M. Wt: 221.3
InChI Key: NFCNFNOOTWGKSR-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-benzylmorpholine with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-5-methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzylmorpholine-2-carboxylic acid, while reduction can produce benzylmorpholine-2-methanol derivatives with different substituents .

Mechanism of Action

The mechanism of action of (4-Benzyl-5-methylmorpholin-2-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects . Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Benzyl-5-methylmorpholin-2-yl)methanol include other morpholine derivatives with different substituents at the 2-, 4-, and 5-positions. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of substituents at the 2-, 4-, and 5-positions. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-benzyl-5-methylmorpholin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCNFNOOTWGKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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